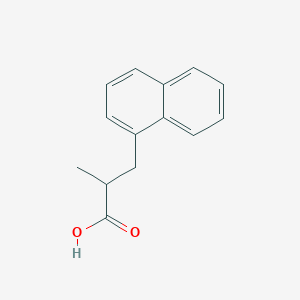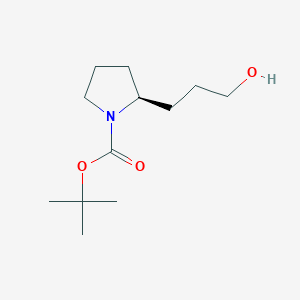
2-Methyl-3-naphthylpropionic acid
Vue d'ensemble
Description
2-Methyl-3-naphthylpropionic acid (2-M3NPA) is an organic compound that is used in a variety of laboratory experiments. It is a synthetic compound that is derived from the metabolism of the plant-derived compound naphthylacetic acid (NAA). 2-M3NPA has been studied for its potential use in the synthesis of other compounds, as well as its ability to act as a cell signaling molecule.
Applications De Recherche Scientifique
Asymmetric Synthesis Applications
- 2-Methyl-3-naphthylpropionic acid is used in asymmetric synthesis processes. For example, the Rh-catalyzed asymmetric hydrogenation of methyl 2-hydroxymethylacrylate, using a chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived ligand, shows high enantioselectivity, crucial in producing chiral compounds for pharmaceuticals and agrochemicals (Qiu et al., 2009).
Chiral Resolution in Pharmaceutical Synthesis
- The compound plays a role in the chiral resolution of secondary alcohols, such as in the production of pheromones or pharmaceutical intermediates. For instance, its use in resolving 2-methyl-4-heptanol, an aggregation pheromone, demonstrates its effectiveness in separating enantiomers (Ichikawa & Ono, 2006).
Biochemical and Biotechnology Research
- In biotechnology and biochemistry, 2-methyl-3-naphthylpropionic acid derivatives are used to understand and manipulate biochemical pathways. For example, research on 3-hydroxypropionic acid, a derivative, highlights its value as a platform chemical in bioprocessing, providing insights into metabolic pathways and microbial production (Vidra & Németh, 2017).
Chemical Analysis and Separation Techniques
- The compound is involved in developing analytical methods for determining enantiomeric compositions, such as in the study of microbial media or pharmaceutical analysis. Techniques like high-performance liquid chromatography (HPLC) employ derivatives of 2-methyl-3-naphthylpropionic acid for efficient separation and monitoring (Thomason et al., 1997).
Environmental Biodegradation Studies
- Its derivatives are used in studies investigating the biodegradation of pollutants, such as naproxen, a nonsteroidal anti-inflammatory drug. These studies offer insights into environmental remediation and the ecological impact of pharmaceuticals (Aracagök et al., 2017).
Material Science and Dyeing Properties
- Research involving naphthalene derivatives, related to 2-methyl-3-naphthylpropionic acid, contributes to material science, particularly in developing dyes and understanding their properties on various substrates. This application is significant in textile and polymer industries (Hosseinnezhad et al., 2017).
Propriétés
IUPAC Name |
2-methyl-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGARSEFLNFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-naphthylpropionic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)







![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)
